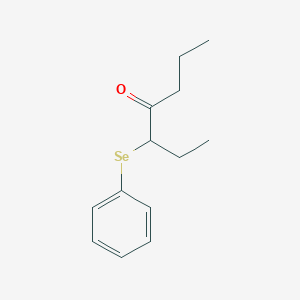
3-(Phenylselanyl)heptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylselanyl)heptan-4-one is an organic compound that belongs to the class of organoselenium compounds It is characterized by the presence of a phenylselanyl group attached to the heptan-4-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylselanyl)heptan-4-one typically involves the introduction of a phenylselanyl group to a heptan-4-one precursor. One common method is the reaction of heptan-4-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylselanyl)heptan-4-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding heptan-4-one.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the phenylselanyl group.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Heptan-4-one.
Substitution: Various substituted heptan-4-one derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Phenylselanyl)heptan-4-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the synthesis of other organoselenium compounds, which have applications in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Phenylselanyl)heptan-4-one involves its interaction with molecular targets through the phenylselanyl group. This group can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Phenylthio)heptan-4-one: Similar structure but with a phenylthio group instead of a phenylselanyl group.
3-(Phenylseleno)butan-2-one: A shorter chain analog with similar chemical properties.
3-(Phenylselanyl)pentan-2-one: Another analog with a different chain length.
Uniqueness
3-(Phenylselanyl)heptan-4-one is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and reactivity compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring specific redox behavior and chemical stability.
Propriétés
Numéro CAS |
57204-90-7 |
|---|---|
Formule moléculaire |
C13H18OSe |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
3-phenylselanylheptan-4-one |
InChI |
InChI=1S/C13H18OSe/c1-3-8-12(14)13(4-2)15-11-9-6-5-7-10-11/h5-7,9-10,13H,3-4,8H2,1-2H3 |
Clé InChI |
MEYZIOLWHYBUAL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(CC)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


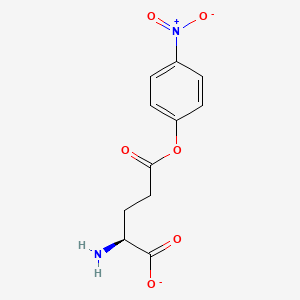
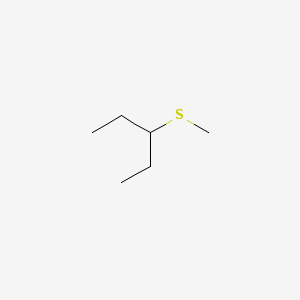
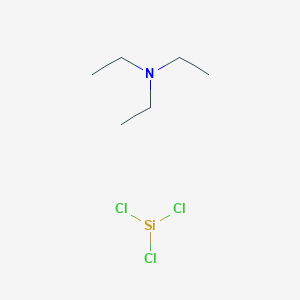
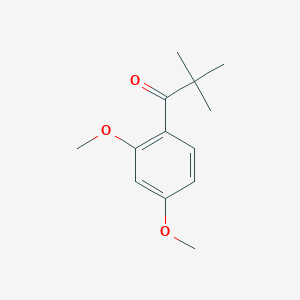
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
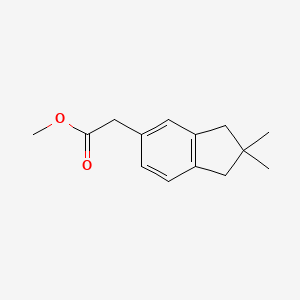
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
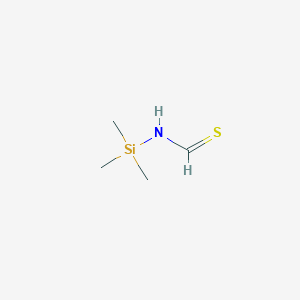
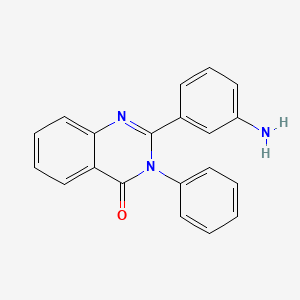
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
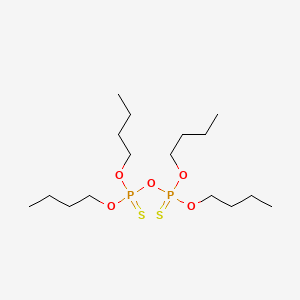
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)

